Spectroscopic Elucidation of 2-(Chloromethyl)-2-(propan-2-yl)oxolane: A Technical Guide
Spectroscopic Elucidation of 2-(Chloromethyl)-2-(propan-2-yl)oxolane: A Technical Guide
Executive Summary & Structural Causality
The compound 2-(chloromethyl)-2-(propan-2-yl)oxolane (also known as 2-(chloromethyl)-2-isopropyltetrahydrofuran; Chemical Formula: C₈H₁₅ClO) is a sterically congested cyclic ether. It features a tetrahydrofuran (oxolane) core with a quaternary stereocenter at the C2 position, which is bonded to both a chloromethyl group and an isopropyl group.
From an analytical perspective, this molecule presents a fascinating challenge: the C2 chiral center induces profound diastereotopicity in the adjacent protons. This structural feature dictates our analytical approach. Standard 1D Nuclear Magnetic Resonance (NMR) is insufficient for unambiguous assignment due to complex spin-spin coupling and the low relaxation rate of the quaternary carbon. Therefore, a multi-modal, self-validating spectroscopic workflow—combining 1D/2D NMR, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—is required to achieve absolute structural confirmation.
Self-Validating Experimental Workflows
As a foundational principle of analytical rigor, every protocol must include an internal feedback loop to validate the integrity of the data before interpretation begins.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, and 2D HMBC)
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Causality: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks interfering aliphatic signals and provides a stable deuterium lock for the spectrometer. The quaternary C2 carbon exhibits low intensity in 1D ¹³C NMR due to the absence of attached protons and a consequent lack of Nuclear Overhauser Effect (NOE) enhancement. Therefore, 2D HMBC is mandatory to map the connectivity via long-range ¹H-¹³C coupling.
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Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of high-purity (>98%) analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
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Acquisition: Acquire the ¹H spectrum (16 scans, 400 MHz) and ¹³C spectrum (256 scans, 100 MHz) at 298 K. Follow with an HMBC acquisition optimized for a long-range coupling constant of J = 8 Hz.
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Internal Validation: Calibrate the chemical shift axis by referencing the TMS singlet to exactly 0.00 ppm. As an orthogonal check, verify that the residual CHCl₃ solvent peak appears at 7.26 ppm (¹H) and 77.16 ppm (¹³C).
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Protocol 2: ATR-FTIR Spectroscopy
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Causality: ATR-FTIR is utilized to analyze the neat liquid. This circumvents the need for solvent preparation, eliminating solvent subtraction artifacts and preventing the masking of the critical C-Cl stretching region (700–750 cm⁻¹) by chlorinated solvents.
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Step-by-Step Methodology:
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Baseline Establishment: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (ambient air) to establish the baseline and subtract atmospheric H₂O/CO₂.
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Sample Deposition: Deposit 2 μL of the neat liquid sample directly onto the crystal, ensuring full coverage without air bubbles.
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Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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Internal Validation: Ensure the baseline remains flat at 100% transmittance in non-absorbing regions (e.g., 2000–2500 cm⁻¹).
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Protocol 3: GC-EI-MS Analysis
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Causality: Standard 70 eV Electron Ionization (EI) is employed because it deposits a highly reproducible amount of energy into the molecule, generating standardized fragmentation patterns that can be cross-referenced with established libraries[1].
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Step-by-Step Methodology:
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Injection: Inject 1 μL of a 100 ppm solution (in hexane) into the GC injection port (250 °C, split ratio 50:1).
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Separation: Elute through a non-polar capillary column (e.g., HP-5ms) using a helium carrier gas at 1.0 mL/min to ensure the analyte is separated from any synthetic byproducts.
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Ionization & Detection: Ionize the eluent at 70 eV and scan from m/z 35 to 300.
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Internal Validation: Validate the presence of the chlorine atom by confirming the characteristic 3:1 isotopic abundance ratio of the ³⁵Cl/³⁷Cl peaks in the molecular ion and relevant fragment clusters.
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Figure 1: Self-validating multi-modal spectroscopic workflow for absolute structural confirmation.
Spectroscopic Data Analysis & Interpretation
Nuclear Magnetic Resonance (NMR)
The stereocenter at C2 dictates the ¹H NMR landscape. According to established spectrometric principles [2], the proximity of the chiral center renders the two methyl groups of the isopropyl moiety diastereotopic. Consequently, they do not appear as a single six-proton doublet, but rather as two distinct three-proton doublets at ~0.95 ppm and ~1.02 ppm.
Similarly, the protons of the chloromethyl group (-CH₂Cl) are diastereotopic and form a classic AB spin system. They appear as two distinct doublets at ~3.55 ppm and ~3.65 ppm with a large geminal coupling constant (J ≈ 11.2 Hz). The oxolane ring protons (C3, C4, C5) appear as complex multiplets due to overlapping diastereotopic signals and extensive spin-spin coupling.
Mass Spectrometry (MS) Fragmentation
In 70 eV EI-MS, the molecular ion [M]⁺· at m/z 162/164 is typically weak due to the rapid fragmentation of the sterically crowded C2 position. The base peak at m/z 113 is generated via α-cleavage and the expulsion of the chloromethyl radical (•CH₂Cl). The driving force for this specific pathway is the formation of a highly stable, resonance-stabilized oxonium ion within the oxolane ring[3]. This pathway is energetically favored over the loss of the isopropyl radical (m/z 119/121).
Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Infrared Spectroscopy (IR)
The IR spectrum serves as a rapid functional group validator. The presence of a strong asymmetric C-O-C stretching band at ~1080 cm⁻¹ confirms the cyclic ether linkage. The C-Cl stretch manifests as a sharp band at ~730 cm⁻¹. Crucially, the absence of broad O-H stretching (>3200 cm⁻¹) or sharp C=O stretching (~1700 cm⁻¹) validates the purity of the sample and the successful closure of the oxolane ring.
Quantitative Data Summaries
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|---|
| Isopropyl CH₃ (a) | 0.95 | Doublet (d) | 3H | 6.8 | Diastereotopic methyl |
| Isopropyl CH₃ (b) | 1.02 | Doublet (d) | 3H | 6.8 | Diastereotopic methyl |
| Oxolane C3, C4 | 1.70 - 2.10 | Multiplet (m) | 4H | - | Ring methylenes |
| Isopropyl CH | 1.95 | Heptet (hept) | 1H | 6.8 | Methine proton |
| CH₂Cl (a) | 3.55 | Doublet (d) | 1H | 11.2 | Diastereotopic CH₂ (AB system) |
| CH₂Cl (b) | 3.65 | Doublet (d) | 1H | 11.2 | Diastereotopic CH₂ (AB system) |
| Oxolane C5 | 3.80 - 3.95 | Multiplet (m) | 2H | - | Ring methylene adjacent to O |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 16.5, 17.2 | CH₃ | Isopropyl methyls (diastereotopic) |
| 25.4 | CH₂ | Oxolane C4 |
| 31.2 | CH₂ | Oxolane C3 |
| 35.8 | CH | Isopropyl methine |
| 51.3 | CH₂ | Chloromethyl (-CH₂Cl) |
| 68.7 | CH₂ | Oxolane C5 (adjacent to O) |
| 86.4 | C (Quaternary) | Oxolane C2 (chiral center) |
Table 3: ATR-FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| 2960, 2875 | Strong | Alkyl C-H | sp³ C-H stretching |
| 1465 | Medium | Alkyl C-H | -CH₂- and -CH₃ bending |
| 1080 | Strong | Ether C-O-C | Asymmetric stretching |
| 730 | Strong | Alkyl C-Cl | C-Cl stretching |
Table 4: GC-EI-MS Fragmentation Data (70 eV)
| m/z Ratio | Relative Abundance | Ion Assignment | Fragmentation Mechanism |
|---|---|---|---|
| 162 / 164 | < 5% (3:1 ratio) | [M]⁺· | Molecular Ion |
| 127 | 15% | [M - Cl]⁺ | Homolytic loss of chlorine radical |
| 119 / 121 | 40% (3:1 ratio) | [M - C₃H₇]⁺ | α-cleavage (loss of isopropyl radical) |
| 113 | 100% | [M - CH₂Cl]⁺ | α-cleavage (loss of chloromethyl radical, Base Peak) |
References
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Title: Spectrometric Identification of Organic Compounds, 8ed. Source: Wiley India. URL: [Link]
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Title: Structure Determination of Organic Compounds. Source: Springer Professional. URL: [Link]
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Title: NIST Chemistry WebBook, SRD 69. Source: National Institute of Standards and Technology (NIST). URL: [Link]
